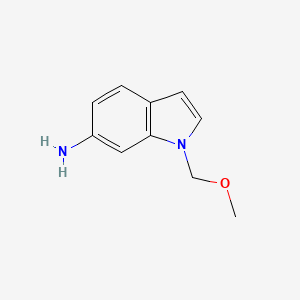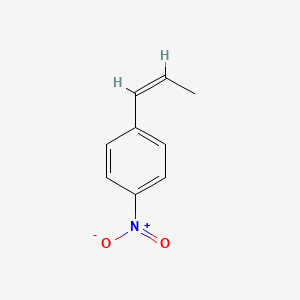
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale application of these synthetic routes, optimized for yield and purity. The choice of method depends on the specific derivative being produced and the desired properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes.
Aplicaciones Científicas De Investigación
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of (S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various biological molecules, potentially inhibiting or activating certain pathways. For example, thiophene derivatives have been shown to interact with voltage-gated sodium channels, which can affect nerve signal transmission .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can confer distinct biological and chemical properties compared to other thiophene derivatives.
Propiedades
Fórmula molecular |
C11H16ClNO3S |
|---|---|
Peso molecular |
277.77 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-(thiophene-2-carbonylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3S.ClH/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9;/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15);1H/t8-;/m0./s1 |
Clave InChI |
YPAZYCIOCOJYPY-QRPNPIFTSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CS1.Cl |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CS1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13151377.png)
![5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B13151383.png)



![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)


